1,1-Dipropylhydrazine
Overview
Description
1,1-Dipropylhydrazine is an organic compound with the molecular formula C₆H₁₆N₂. It is a derivative of hydrazine, where two propyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Preparation Methods
The synthesis of 1,1-Dipropylhydrazine typically involves the reaction of hydrazine with propyl halides under controlled conditions. One common method is the alkylation of hydrazine with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through distillation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1,1-Dipropylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrogen oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives. Reducing agents like lithium aluminum hydride are often used.
Substitution: It can participate in substitution reactions where one or both propyl groups are replaced by other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide may yield propylamine derivatives, while halogenation can produce halogenated hydrazines .
Scientific Research Applications
1,1-Dipropylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazine derivatives and nitrogen-containing compounds.
Biology: Research studies explore its potential as a biochemical tool for studying nitrogen metabolism and related pathways.
Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications, although more research is needed to fully understand its effects.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals due to its reactivity and versatility
Mechanism of Action
The mechanism of action of 1,1-Dipropylhydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, participating in various biochemical reactions. The pathways involved may include nitrogen metabolism and oxidative stress responses, although detailed studies are required to elucidate the exact mechanisms .
Comparison with Similar Compounds
1,1-Dipropylhydrazine can be compared with other hydrazine derivatives such as:
1,1-Dimethylhydrazine: Similar in structure but with methyl groups instead of propyl groups. It is commonly used as a rocket propellant.
1,1-Diethylhydrazine: Contains ethyl groups and has different reactivity and applications.
Hydrazine: The parent compound with no alkyl groups, widely used in various industrial processes
The uniqueness of this compound lies in its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other hydrazine derivatives .
Properties
IUPAC Name |
1,1-dipropylhydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-5-8(7)6-4-2/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHHDUSWMATTFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198127 | |
Record name | Hydrazine, 1,1-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4986-50-9 | |
Record name | Hydrazine, 1,1-dipropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004986509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine,1-dipropyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, 1,1-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.